molecular formula C20H18N2OS B12407532 Lsd1-IN-17

Lsd1-IN-17

Cat. No.: B12407532
M. Wt: 334.4 g/mol
InChI Key: XBAABOMMIHKQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lsd1-IN-17 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This demethylation process is essential for various biological processes, including development, differentiation, and the maintenance of stem cell pluripotency. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-17 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core scaffold. Subsequent steps may include amide bond formation, reduction, and protection-deprotection strategies to introduce specific functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, continuous flow reactors, and process optimization to ensure high yield and purity. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Lsd1-IN-17 has a wide range of scientific research applications, including:

Mechanism of Action

Lsd1-IN-17 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which are critical for the regulation of gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from these histone residues, leading to changes in chromatin structure and gene expression. This inhibition can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Lsd1-IN-17 is compared with other LSD1 inhibitors, such as:

Uniqueness

This compound is unique due to its high selectivity for LSD1 over other histone demethylases and its potent inhibitory activity. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

List of Similar Compounds

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-[4-(2-aminocyclopropyl)phenyl]-3-thiophen-3-ylbenzamide

InChI

InChI=1S/C20H18N2OS/c21-19-11-18(19)13-4-6-17(7-5-13)22-20(23)15-3-1-2-14(10-15)16-8-9-24-12-16/h1-10,12,18-19H,11,21H2,(H,22,23)

InChI Key

XBAABOMMIHKQMK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CSC=C4

Origin of Product

United States

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